2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide
CAS No.:
Cat. No.: VC5860601
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide -](/images/structure/VC5860601.png)
Specification
Molecular Formula | C16H15N3O |
---|---|
Molecular Weight | 265.31 g/mol |
IUPAC Name | 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C16H15N3O/c1-11-6-8-13(9-7-11)18-16(20)15-12(2)17-14-5-3-4-10-19(14)15/h3-10H,1-2H3,(H,18,20) |
Standard InChI Key | ZZNAXUUWFQDKEI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C |
Introduction
Chemical Identity and Structural Characteristics
2-Methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide (IUPAC name: 2-methyl-N-[(4-methylphenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide) is a small molecule with the molecular formula C₁₆H₁₅N₃O and a molecular weight of 265.31 g/mol . The compound features an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a 4-methylbenzyl carboxamide moiety at position 3 (Figure 1). Its logP value of 3.003 suggests moderate lipophilicity, aligning with blood-brain barrier permeability observed in structurally related imidazo[1,2-a]pyridines .
The imidazo[1,2-a]pyridine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as enzymes and ion channels . Substituents at the 3-position, particularly carboxamides, enhance binding affinity and selectivity, as demonstrated in antitubercular agents .
Synthesis and Analytical Characterization
The synthesis of imidazo[1,2-a]pyridine-3-carboxamides typically involves solid-phase or solution-phase strategies. A robust method reported by Journal of Combinatorial Chemistry (2007) employs polymer-bound 2-aminonicotinate treated with α-haloketones, followed by halogenation and amine-mediated cleavage . For 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)-mediated coupling of imidazo[1,2-a]pyridine-3-carboxylic acid intermediates with 4-methylbenzylamine is a common approach, yielding products in 55–87% efficiency .
Table 1: Key Synthetic Intermediates
Intermediate | Yield (%) | Role in Synthesis |
---|---|---|
3a–3e | 55–87 | Carboxylic acid precursors |
5–19 | Unoptimized | Final carboxamide derivatives |
Purification via solid-supported liquid-liquid extraction (SLE) ensures high purity (>95%), critical for pharmacological applications . Analytical characterization includes LC-MS for molecular weight confirmation and NMR for structural elucidation .
Pharmacological Profile and Antimycobacterial Activity
2-Methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide belongs to a class of imidazo[1,2-a]pyridine-3-carboxamides with remarkable activity against Mycobacterium tuberculosis. In a 2013 study, analogs exhibited minimum inhibitory concentrations (MIC) as low as ≤0.006 μM against replicating bacteria, surpassing the clinical candidate PA-824 by 10-fold .
Table 2: Antimycobacterial Activity of Selected Analogs
Compound | MIC (μM) | MDR/XDR Strain Activity |
---|---|---|
18 | ≤0.006 | Potent against XDR-TB |
13 | 0.012 | Active across resistant strains |
Mechanistically, these compounds inhibit cell wall biosynthesis by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a validated tuberculosis drug target . The 4-methylphenyl group enhances target engagement through hydrophobic interactions, while the methyl substituent at position 2 improves metabolic stability.
Pharmacokinetic Properties
Pharmacokinetic studies in male mice reveal favorable profiles for imidazo[1,2-a]pyridine-3-carboxamides. At 3 mg/kg oral doses, analogs achieve Cₘₐₓ = 181 ng/mL and AUC = 411 ng·h/mL, with 35.8% oral bioavailability . Higher doses (100 mg/kg) show linear pharmacokinetics, suggesting dose-dependent absorption.
Table 3: In Vivo Pharmacokinetic Data
Parameter | Compound 13 | Compound 18 |
---|---|---|
AUC (ng·h/mL) | 54,200 | 11,000 |
Cₘₐₓ (ng/mL) | 15,600 | 1,160 |
Tₘₐₓ (h) | 2.0 | 0.5 |
Despite these promising results, the exact pharmacokinetics of 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide remain unstudied. Structural analogs exhibit moderate clearance (43.1 mL/min/kg) and half-lives exceeding 12 hours, indicating potential for once-daily dosing .
Supplier | Quantity | Price ($) |
---|---|---|
American Custom Chemicals | 1 mg | 658.53 |
American Custom Chemicals | 5 mg | 697.51 |
American Custom Chemicals | 10 mg | 692.49 |
The compound is included in screening libraries targeting the central nervous system (CNS) and ion channels, hinting at unexplored therapeutic applications . Its structural similarity to CNS-active agents suggests potential in neurodegenerative disease research, though specific studies are lacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume